molecular formula C16H25NO4 B025661 Esmolol CAS No. 103598-03-4

Esmolol

Cat. No.: B025661
CAS No.: 103598-03-4
M. Wt: 295.37 g/mol
InChI Key: AQNDDEOPVVGCPG-UHFFFAOYSA-N
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Description

Esmolol, sold under the brand name Brevibloc, is a cardioselective beta-1 adrenergic receptor blocker. It is known for its rapid onset and short duration of action, making it particularly useful in acute settings. This compound is primarily used for the short-term control of ventricular rate and heart rate in various types of tachycardia, including perioperative tachycardia and hypertension .

Comparison with Similar Compounds

Esmolol is often compared with other beta-1 adrenergic receptor blockers such as landiolol. Landiolol has a higher selectivity for beta-1 adrenergic receptors and a lower affinity for beta-2 adrenergic receptors compared to this compound . This results in improved selectivity and fewer side effects related to beta-2 receptor blockade . Additionally, landiolol shows a more pronounced bradycardic effect and a faster onset of action compared to this compound . Other similar compounds include metoprolol and atenolol, which also act as beta-1 adrenergic receptor blockers but have longer durations of action and different pharmacokinetic profiles.

Properties

IUPAC Name

methyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNDDEOPVVGCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81161-17-3 (Hydrochloride)
Record name Esmolol [INN:BAN]
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DSSTOX Substance ID

DTXSID4022995
Record name Esmolol
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Molecular Weight

295.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Esmolol
Source Human Metabolome Database (HMDB)
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Solubility

Very soluble as hydrochloride salt, 1.44e-01 g/L
Record name Esmolol
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Record name Esmolol
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Mechanism of Action

Similar to other beta-blockers, esmolol blocks the agonistic effect of the sympathetic neurotransmitters by competing for receptor binding sites. Because it predominantly blocks the beta-1 receptors in cardiac tissue, it is said to be cardioselective. In general, so-called cardioselective beta-blockers are relatively cardioselective; at lower doses they block beta-1 receptors only but begin to block beta-2 receptors as the dose increases. At therapeutic dosages, esmolol does not have intrinsic sympathomimetic activity (ISA) or membrane-stabilizing (quinidine-like) activity. Antiarrhythmic activity is due to blockade of adrenergic stimulation of cardiac pacemaker potentials. In the Vaughan Williams classification of antiarrhythmics, beta-blockers are considered to be class II agents.
Record name Esmolol
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CAS No.

81147-92-4, 103598-03-4
Record name Esmolol
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Record name Esmolol
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URL https://www.drugbank.ca/drugs/DB00187
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Record name Esmolol
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Record name Methyl 3[4-[2-Hydroxy-3-(Isopropylamino)Propoxy]Phenyl] Propionate
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Record name ESMOLOL
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Record name Esmolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014333
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Rats (Sprague Dawley) weighing 300–400 gms were purchased from Simonsen laboratories. CVT-3619 was dissolved in DMSO and further diluted in saline. CVT-510 was dissolved in saline. Ketamine was purchased from Fort Dodge Animal Health, Xylazine from Bayer and Acepromazine Maleate from Fermenta Animal Health Co. Metoprolol and propranolol were purchased from SIGMA. Esmolol was obtained from a local pharmacy.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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